Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Description
The exact mass of the compound this compound is 162.0923762 g/mol and the complexity rating of the compound is 103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
CAS No. |
1187928-47-7 |
|---|---|
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H |
InChI Key |
UMFVXZFBUOWRIS-UHFFFAOYSA-N |
SMILES |
C1CC2CNCCN2C1.Cl.Cl |
Canonical SMILES |
C1CC2CNCCN2C1.Cl |
Origin of Product |
United States |
Significance of the Pyrrolo 1,2 a Pyrazine Scaffold in Heterocyclic Chemistry Research
The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. researchgate.net This structural motif is considered a "privileged scaffold" because it is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netnih.gov
Compounds incorporating the pyrrolo[1,2-a]pyrazine core have demonstrated potential as:
Antimicrobial agents: Certain derivatives, such as hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141), have shown notable antibacterial properties. researchgate.net
Antitumor agents: Researchers have designed and synthesized various pyrrolopyrazine derivatives that exhibit cytotoxic effects against cancer cell lines. nih.govresearchgate.net
Antiviral and antifungal agents: The scaffold is associated with broad-spectrum biological activity, including antiviral and antifungal properties. researchgate.net
Kinase inhibitors: The 5H-pyrrolo[2,3-b]pyrazine isomer, in particular, has been associated with kinase inhibition, a key target in cancer therapy. researchgate.net
The versatility of this scaffold allows for extensive chemical modification, enabling researchers to fine-tune its biological and pharmacological properties. Its presence in molecules isolated from natural sources like microbes, plants, and marine life further highlights its biological relevance and potential for drug discovery. researchgate.net
Historical Trajectories and Evolution of Research on Octahydropyrrolo 1,2 a Pyrazine and Its Derivatives
The study of pyrazine-containing heterocycles dates back to the late 19th century with foundational synthesis methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine (B50134) syntheses. wikipedia.org However, focused research into the fused pyrrolo[1,2-a]pyrazine (B1600676) system is a more modern endeavor, largely driven by the pharmaceutical industry's search for novel therapeutic agents.
The evolution of research can be seen as a progression:
Early Stages: Initial work focused on the fundamental synthesis of the pyrazine and pyrrole (B145914) ring systems.
Mid-20th Century to Present: A surge in medicinal chemistry led to the exploration of fused heterocyclic systems. Researchers began synthesizing and screening pyrrolopyrazine derivatives for various biological activities, with a significant number of publications appearing from the 1990s onward. dntb.gov.uamdpi.com
Contemporary Focus: Current research often involves creating derivatives with greater three-dimensional complexity to improve target specificity and pharmacological properties. The development of the fully saturated "octahydropyrrolo[1,2-a]pyrazine" core is part of this trend. For instance, the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine chemotype was identified as an inhibitor of human N-Myristoyltransferase-1 (NMT), an enzyme implicated in cancer and infectious diseases. psu.edu This demonstrates a shift from studying the basic aromatic scaffold to exploring its saturated analogues for specific, high-value biological targets.
Methodological Approaches Employed in the Study of Octahydropyrrolo 1,2 a Pyrazine Derivatives
Strategies for the Stereoselective Synthesis of Octahydropyrrolo[1,2-a]pyrazine Core Structures
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For the octahydropyrrolo[1,2-a]pyrazine core, both asymmetric and diastereoselective methods have been explored to access stereochemically pure isomers.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create chiral molecules in high enantiomeric purity. One effective strategy for the synthesis of chiral pyrrolo[1,2-a]pyrazine (B1600676) derivatives involves the use of chiral catalysts. For instance, a highly efficient method for preparing medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been developed through a direct asymmetric intramolecular aza-Friedel-Crafts reaction. This reaction, which utilizes N-aminoethylpyrroles and aldehydes in the presence of a chiral phosphoric acid catalyst, yields the target compounds with high yields and enantioselectivities. While this method produces the tetrahydropyrrolo[1,2-a]pyrazine core, subsequent reduction of the pyrrole ring would provide access to the desired octahydro- scaffold.
Another approach to achieving asymmetry involves starting from a chiral precursor. A series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines, which are structurally related to octahydropyrrolo[1,2-a]pyrazines, have been prepared from (-)-2-cyano-6-phenyloxazolopiperidine. scbt.com This strategy highlights the use of a chiral pool starting material to introduce stereochemistry into the final bicyclic system. The synthesis of (4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine was achieved through the cyclization of a chiral amino alcohol precursor. scbt.com These methodologies underscore the potential for similar strategies to be applied to the synthesis of enantiomerically pure octahydropyrrolo[1,2-a]pyrazine derivatives.
Diastereoselective Synthesis Techniques
Diastereoselective synthesis is employed when a molecule has multiple stereocenters, and the goal is to control the relative stereochemistry of these centers. One reported method for achieving diastereoselectivity in a related system involves the reduction of a tetrahydropyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione. The reduction of the double bond in the pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione system in the presence of a palladium-carbon (Pd-C) catalyst under a hydrogen atmosphere resulted in the formation of the corresponding tetrahydropyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione as a diastereoselective product. researchgate.net The relative stereochemistry of the newly formed stereocenters was confirmed using 2D-NOESY correlations. researchgate.net Subsequent reduction of the carbonyl groups would lead to the fully saturated octahydropyrrolo[1,2-a]pyrazine scaffold with a defined diastereomeric configuration.
Derivatization and Functionalization of the Octahydropyrrolo[1,2-a]pyrazine Scaffold
The derivatization and functionalization of the octahydropyrrolo[1,2-a]pyrazine scaffold are essential for modulating its physicochemical properties and biological activity. Various strategies have been developed to introduce substituent groups at specific positions.
Introduction of Substituent Groups
The introduction of substituent groups onto the pyrrolo[1,2-a]pyrazine core can be achieved through several chemical transformations. One common method is acylation. The acylation of pyrrolo[1,2-a]pyrazines with acetic anhydride (B1165640) or various carboxylic acid chlorides has been studied. scbt.com These reactions typically occur at the α-position of the pyrrole ring if it is unsubstituted. scbt.com This demonstrates a direct method for introducing acyl groups, which can serve as handles for further functionalization.
Furthermore, a one-pot, three-component coupling reaction has been developed to access poly-substituted 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. nih.gov This scandium(III) triflate-catalyzed reaction of a pyrrole derivative, an amine, and a trialkylphosphite allows for the formation of multiple bonds and the introduction of a phosphonate (B1237965) group in a single step. nih.gov While this applies to the dihydropyrrolo[1,2-a]pyrazine system, it showcases a multicomponent strategy for rapid diversification of the scaffold.
The following table summarizes some examples of substituent introduction on related pyrrolo[1,2-a]pyrazine systems.
Table 1: Examples of Substituent Introduction on Pyrrolo[1,2-a]pyrazine Scaffolds| Reaction Type | Reagents | Position of Substitution | Product Type |
|---|---|---|---|
| Acylation | Acetic anhydride, Acid chlorides | α-position of pyrrole ring | Acyl-pyrrolo[1,2-a]pyrazines |
| Three-component coupling | Pyrrole derivative, Amine, Trialkylphosphite | Pyrazine (B50134) unit | 1,2-Dihydropyrrolo[1,2-a]pyrazine-1-phosphonates |
Regioselective Functionalization Strategies
Regioselectivity is a critical aspect of functionalization, ensuring that substituents are introduced at the desired position on the scaffold. Electrophilic substitution reactions on the pyrrolo[1,2-a]pyrazine core have been shown to be regioselective. For instance, electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines with substituents at the C1 and/or C3 positions have been investigated. beilstein-journals.org The regioselectivity of acetylation was found to be dependent on the substitution pattern, affording either C6- or C8-acetylated products. beilstein-journals.org In contrast, Vilsmeier-Haack formylation consistently occurred at the C6 position, regardless of the substituents at other positions. beilstein-journals.org
While these examples are on the aromatic pyrrolo[1,2-a]pyrazine system, the principles of directing effects of existing substituents can be applied to the synthesis of substituted precursors for the octahydro- scaffold. For the saturated octahydropyrrolo[1,2-a]pyrazine, which is a diamine, regioselectivity would be governed by the differential reactivity of the two nitrogen atoms. One nitrogen is a secondary amine within the piperazine (B1678402) ring, while the other is a tertiary amine at the bridgehead. Reactions such as alkylation and acylation would be expected to occur preferentially at the more accessible and nucleophilic secondary amine.
Preparation of Salt Forms, including Dihydrochloride (B599025)
The octahydropyrrolo[1,2-a]pyrazine core contains two basic nitrogen atoms, allowing for the formation of acid addition salts. The dihydrochloride salt is a common and pharmaceutically acceptable salt form that can improve the solubility and handling of the parent compound.
The preparation of octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves treating a solution of the free base with two equivalents of hydrochloric acid. The hydrochloric acid can be in the form of a solution in an organic solvent, such as diethyl ether or isopropanol, or as a gas. The dihydrochloride salt typically precipitates from the solution and can be isolated by filtration and then dried. The resulting salt is a more stable, crystalline solid compared to the free base. The molecular formula of (8aS)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is C7H16Cl2N2, with a molecular weight of 199.12 g/mol . scbt.com
The following table provides information on different forms of octahydropyrrolo[1,2-a]pyrazine.
Table 2: Forms of Octahydropyrrolo[1,2-a]pyrazine| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazine | 5654-83-1 | C7H14N2 | 126.20 |
| (8aS)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride | 634922-11-5 | C7H16Cl2N2 | 199.12 |
Octahydropyrrolo[1,2-a]pyrazine as a Building Block in Complex Molecule Synthesis
Octahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound recognized for its utility as a versatile scaffold in the synthesis of more complex molecules. Its rigid structure, combined with the presence of nitrogen atoms that can be functionalized, makes it an attractive starting point in medicinal chemistry and synthetic organic chemistry. The scaffold has been strategically employed as a novel bioisostere for natural amino acids like proline. nih.gov
A significant application of this scaffold was in the design of potent antagonists for inhibitor of apoptosis (IAP) proteins. nih.gov Researchers designed a series of compounds based on the octahydropyrrolo[1,2-a]pyrazine core to mimic the N-terminal "AVPI" (Alanine-Valine-Proline-Isoleucine) sequence of Smac (second mitochondria-derived activator of caspase), which is the natural antagonist of IAP proteins. This work led to the development of highly active compounds, demonstrating the scaffold's value in creating complex peptidomimetics. nih.gov
Applications in Annulation Reactions
While annulation reactions, which involve the formation of a new ring onto an existing structure, are a primary strategy for constructing the core pyrrolo[1,2-a]pyrazine ring system from simpler precursors, the use of the fully saturated octahydropyrrolo[1,2-a]pyrazine as a substrate for further annulation is not widely documented in available research. researchgate.netnih.gov Synthetic efforts generally focus on building the unsaturated or partially saturated pyrrolopyrazine core through methods like cyclization and cycloaddition, rather than using the saturated scaffold as a platform for additional ring fusion. researchgate.netmdpi.com
Integration into Polycyclic Systems
The octahydropyrrolo[1,2-a]pyrazine scaffold has been successfully integrated into larger, polycyclic systems, particularly in the development of therapeutic agents and analogues of natural products.
One of the most prominent examples is in the creation of novel inhibitor of apoptosis (IAP) protein antagonists. nih.gov Through lead optimization of the octahydropyrrolo[1,2-a]pyrazine scaffold, chemists synthesized compound 45 (T-3256336). This complex molecule showed potent inhibitory activity against cellular IAP1 (cIAP1) and X-chromosome-linked IAP (XIAP), and it induced tumor regression in a xenograft model. nih.gov X-ray crystallography confirmed that the octahydropyrrolo[1,2-a]pyrazine core was crucial for the molecule's interaction with the target proteins. nih.gov
In another application, a derivative of the core structure, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, was utilized as a key starting material for the synthesis of new analogues of the natural alkaloid peramine. researchgate.net This demonstrates the utility of the functionalized scaffold in building molecules related to complex natural products. The chemical reactivity of this starting material was explored with various electrophilic reagents to create a library of novel compounds. researchgate.net
Further synthetic work has shown the elaboration of the octahydropyrrolo[1,2-a]pyrazine core into more complex derivatives, such as compounds 286 and 287 , showcasing its role as a foundational structure for building diverse molecular architectures. researchgate.net
The following table summarizes selected examples of the integration of the octahydropyrrolo[1,2-a]pyrazine scaffold into complex polycyclic systems.
| Starting Scaffold/Derivative | Target Polycyclic System | Key Transformation/Reagents | Application/Significance |
| Octahydropyrrolo[1,2-a]pyrazine | Compound 45 (T-3256336) | Multi-step synthesis involving peptide couplings and functionalization of the core scaffold. | Potent IAP antagonist with anti-tumor activity. nih.gov |
| Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate | Novel Peramine Analogues | Reactions with various electrophiles (e.g., carbonyl compounds, triethyl orthoformate, nitrous acid). | Synthesis of analogues of a natural alkaloid. researchgate.net |
| Octahydropyrrolo[1,2-a]pyrazine A | Derivatives 286 and 287 | Not specified in detail. researchgate.net | Elaboration into more complex chemical entities. researchgate.net |
Conformational Analysis and Stereochemical Characterization
The rigid, fused-ring system of Octahydropyrrolo[1,2-a]pyrazine gives rise to distinct stereoisomers and conformational preferences that are critical to its molecular recognition and biological activity.
Isomeric Forms, including (S)- and (R)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride
The Octahydropyrrolo[1,2-a]pyrazine core contains a chiral center at the bridgehead carbon (C8a), leading to the existence of two enantiomers: (S)-Octahydropyrrolo[1,2-a]pyrazine and (R)-Octahydropyrrolo[1,2-a]pyrazine. These enantiomers are non-superimposable mirror images of each other and can be resolved to yield optically active compounds. The dihydrochloride salts of these individual enantiomers, namely (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride and (R)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, are commonly used in research and development.
Spectroscopic Techniques for Structure Elucidation
A variety of spectroscopic techniques are instrumental in confirming the structure and stereochemistry of Octahydropyrrolo[1,2-a]pyrazine and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the connectivity and chemical environment of the atoms within the molecule. The chemical shifts, coupling constants, and through-space interactions observed in 2D NMR experiments (like COSY, HSQC, and NOESY) can provide detailed information about the conformation of the bicyclic ring system. For instance, the coupling constants between protons on adjacent carbons can help determine the dihedral angles and thus the ring pucker. The Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, further confirming the stereochemical arrangement. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For the dihydrochloride salt, characteristic stretches for N-H bonds in the ammonium (B1175870) ions and C-H bonds in the saturated rings would be expected. In related octahydropyrido[1,2-a]pyrazine systems, the presence of Bohlmann bands (a series of absorption bands in the 2700-2800 cm⁻¹ region) in the IR spectrum is indicative of a trans-fused conformation with anti-periplanar lone pairs on the nitrogen atoms to adjacent C-H bonds. rsc.org A detailed analysis of the gas-phase FTIR spectrum of the parent aromatic compound, pyrazine, has been conducted, providing a basis for understanding the vibrational modes of the ring system. researchgate.netresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For Octahydropyrrolo[1,2-a]pyrazine, the molecular ion peak would confirm its elemental composition. The fragmentation pattern can reveal the stability of the bicyclic system and how it breaks apart under ionization. nih.govnist.gov
| Spectroscopic Data for Octahydropyrrolo[1,2-a]pyrazine (Base) | |
| Technique | Observed Data/Information |
| Mass Spectrometry (GC-MS) | Molecular Weight: 126.20 g/mol . nih.gov |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available. nih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a powerful lens to investigate the molecular properties and behavior of this compound at an atomic level of detail.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the electronic structure, molecular orbital energies, and reactivity of molecules. cuny.edu Studies on pyrazine and its derivatives have utilized DFT to investigate vertical electron affinities, potential energy curves, and the effect of substituents on electronic properties. uniba.skiiste.orgiiste.orgbohrium.commdpi.com For the saturated Octahydropyrrolo[1,2-a]pyrazine system, these calculations can be used to:
Determine the most stable conformation by calculating the relative energies of different ring puckers and substituent orientations.
Analyze the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.
Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental data.
Calculate parameters like ionization potential and electron affinity to assess the molecule's reactivity.
| Computed Properties for Octahydropyrrolo[1,2-a]pyrazine | |
| Property | Value |
| Molecular Formula | C₇H₁₄N₂ nih.gov |
| Molecular Weight | 126.20 g/mol nih.gov |
| XLogP3-AA | 0.2 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 chemscene.com |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility and dynamics of Octahydropyrrolo[1,2-a]pyrazine. While specific MD studies on this compound are not widely published, simulations on related piperazine derivatives have been used to investigate:
The distribution of molecules in solution and their interactions with solvents. nih.gov
The stability of ligand-protein complexes and the frequency of specific intermolecular interactions. acs.org
The conformational landscape of flexible molecules and how it changes in different environments. unito.it
For this compound, MD simulations could be used to explore its conformational preferences in aqueous solution, the dynamics of its interaction with biological macromolecules, and to sample the different conformations accessible to the bicyclic ring system.
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking, are widely used to predict how a small molecule might bind to a biological target, such as a protein or enzyme. Numerous studies have demonstrated the use of molecular docking for pyrazine derivatives and other alkaloids to predict their binding modes and affinities. nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net
For Octahydropyrrolo[1,2-a]pyrazine and its analogues, molecular docking can be employed to:
Identify potential biological targets by screening against a library of protein structures.
Predict the binding pose of the molecule within the active site of a target.
Estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
For example, a study on a derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, used molecular docking to investigate its interaction with a fungal protein, revealing a docking score of -6.593 kcal/mol and a binding free energy of -28.53 kcal/mol. researchgate.net Such studies highlight the potential of the Octahydropyrrolo[1,2-a]pyrazine scaffold to form favorable interactions with biological targets, guiding the design of new therapeutic agents.
Pharmacological and Biological Research Applications of Octahydropyrrolo 1,2 a Pyrazine Derivatives Excluding Human Clinical Data
Enzyme Inhibition Studies
The unique three-dimensional structure of the octahydropyrrolo[1,2-a]pyrazine (B1198759) core has proven to be an effective scaffold for designing potent and selective enzyme inhibitors. Researchers have successfully targeted enzymes involved in protein modification and apoptosis regulation, demonstrating the therapeutic potential of this chemical class in non-human studies.
N-Myristoyltransferase (NMT) Inhibition and Its Biological Implications
N-Myristoyltransferase (NMT) is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and various other cellular functions. The dysregulation of NMT activity has been linked to the progression of several diseases, including cancer, making it an attractive target for therapeutic intervention.
Research into small molecule inhibitors of human N-Myristoyltransferase-1 (NMT-1) has identified the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as a promising inhibitory scaffold. psu.educapes.gov.br A study evaluating a series of compounds with this substructure revealed their ability to inhibit NMT-1 with IC50 values ranging from 6 μM to millimolar concentrations. psu.educapes.gov.br
The most potent of these inhibitors, a compound containing a 9-ethyl-9H-carbazole moiety, was found to exhibit competitive inhibition with respect to the peptide-binding site of NMT-1. psu.educapes.gov.br Conversely, it displayed noncompetitive inhibition for the myristoyl-CoA site. psu.educapes.gov.br This kinetic profile suggests that the inhibitor directly competes with the protein substrate for binding to the enzyme.
Computational docking studies have further elucidated the binding mode of these inhibitors. psu.educapes.gov.br Utilizing the crystal structure of the highly homologous yeast NMT, it was confirmed that the inhibitor binds with excellent complementarity to the peptide-binding site of the enzyme. psu.educapes.gov.br This binding is thought to be a key determinant of its inhibitory potency.
The ability of cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based inhibitors to disrupt NMT activity within intact cells has been demonstrated in preclinical models. psu.educapes.gov.br In one study, monkey CV-1 cells were engineered to express an N-myristoylated green fluorescent protein (GFP) fusion protein. psu.educapes.gov.br Under normal conditions, this GFP fusion protein localizes to the plasma membrane due to its myristoylation. psu.educapes.gov.br
Treatment with a potent COPP inhibitor led to a significant redistribution of the GFP from the plasma membrane to the cytosol. psu.educapes.gov.br This cellular effect is consistent with the inhibition of NMT, preventing the myristoylation necessary for membrane anchoring. Furthermore, this inhibitor demonstrated the ability to inhibit cancer cell proliferation at concentrations similar to those that inhibit protein myristoylation, highlighting the link between NMT inhibition and antiproliferative effects. psu.educapes.gov.br
Inhibitor of Apoptosis Proteins (IAP) Antagonism and Apoptosis Modulation
Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a critical role in regulating programmed cell death, or apoptosis. They function by binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade. Overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy. Consequently, developing antagonists of IAPs is a promising strategy in oncology research.
A novel approach to developing IAP antagonists has involved the design of compounds with a bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold to act as a proline bioisostere. nih.govacs.orgresearchgate.net This design was informed by the X-ray co-crystal structure of the N-terminal amino acid residues of the second mitochondria-derived activator of caspase (Smac) with the X-chromosome-linked IAP (XIAP) protein. nih.govacs.orgresearchgate.net
Through lead optimization, a potent compound, referred to as compound 45, was identified. nih.govacs.orgresearchgate.net This derivative exhibited strong inhibitory activity against cellular IAP1 (cIAP1) with an IC50 of 1.3 nM. nih.govacs.orgresearchgate.net X-ray crystallographic analysis of this compound bound to both XIAP and cIAP1 revealed the specific molecular interactions responsible for its high affinity. nih.govacs.orgresearchgate.net The analysis highlighted key interactions that contribute to its significantly higher affinity for cIAP1 over XIAP. nih.govacs.orgresearchgate.net
The potent IAP inhibitory activity of the octahydropyrrolo[1,2-a]pyrazine derivative, compound 45, translated into significant anti-tumor effects in preclinical cancer models. nih.govacs.orgresearchgate.net In vitro studies using MDA-MB-231 breast cancer cells demonstrated potent tumor growth inhibitory activity, with a GI50 of 1.8 nM. nih.govacs.orgresearchgate.net
The in vivo efficacy of this compound was further evaluated in a MDA-MB-231 tumor xenograft model. nih.govacs.orgresearchgate.net The administration of compound 45 resulted in significant tumor regression, underscoring the potential of IAP antagonism by this class of compounds in a preclinical setting. nih.govacs.orgresearchgate.net
Compound Information
| Compound Name |
| Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (B599025) |
| Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine |
| 9-ethyl-9H-carbazole |
| Proline |
| second mitochondria-derived activator of caspase (Smac) |
VirB11 ATPase Inhibition in Bacterial Systems
Research into the antibacterial applications of pyrrolo[1,2-a]pyrazine (B1600676) derivatives has identified their potential as inhibitors of key bacterial enzymes. Notably, studies have focused on the structurally related imidazo[1,2-a]pyrazine (B1224502) scaffold, which has shown promise in targeting the VirB11 ATPase enzyme, a critical component in the virulence of certain bacteria.
Impact on Bacterial Virulence Mechanisms
The virulence and pathogenicity of gram-negative bacteria like Helicobacter pylori are significantly mediated by the Type IV Secretion System (T4SS). nih.govucl.ac.ukucl.ac.uk The T4SS is a multi-protein apparatus that facilitates the transfer of toxic bacterial factors and DNA into host cells, contributing to disease and the spread of antibiotic resistance. nih.gov The VirB11 ATPase, known as HP0525 in H. pylori, is an essential component that provides the energy required for the T4SS to function. nih.gov By targeting and inhibiting the VirB11 ATPase, the translocation of these toxic molecules can be blocked, thereby reducing the bacterium's virulence. ucl.ac.ukucl.ac.uk Derivatives of the related imidazo[1,2-a]pyrazine core have been identified as potential inhibitors capable of targeting this secretion apparatus. ucl.ac.ukucl.ac.uk The inhibition of this enzyme is hypothesized to act as a molecular switch, controlling both the assembly of the T4SS pilus and the export of DNA and other virulence factors. nih.gov
ATPase Activity Modulation
Derivatives of the related imidazo[1,2-a]pyrazine scaffold have been shown to function as competitive inhibitors of ATP at the VirB11 ATPase active site. ucl.ac.uk Through virtual high-throughput screening, these compounds were identified as potential ATP mimics that could effectively block the enzyme's activity. ucl.ac.ukucl.ac.uk Subsequent in vitro screening confirmed this inhibitory action. For instance, a lead imidazo[1,2-a]pyrazine compound demonstrated significant inhibition of the HP0525 enzyme. ucl.ac.uk Further modifications, such as the addition of a PEGylated linker, have been explored to enhance inhibitory potency and improve selectivity for the bacterial ATPase over mammalian ATPases. nih.gov
Table 1: Inhibitory Concentration (IC₅₀) of Selected Imidazo[1,2-a]pyrazine Derivatives against HP0525 ATPase Note: The following data pertains to the structurally related imidazo[1,2-a]pyrazine scaffold.
| Compound | Description | IC₅₀ (µM) | Source |
| Compound 14 | Parent 8-amino imidazo[1,2-a]pyrazine | 7 | ucl.ac.uk |
| Compound 15 | PEGylated-imidazo[1,2-a]pyrazine | 3.6 | nih.gov |
| Compound 16 | PEGylated-imidazo[1,2-a]pyrazine | 5.6 | nih.gov |
| Compound 17 | PEGylated-imidazo[1,2-a]pyrazine with maleimide group | 2.1 | nih.gov |
**4.2. Receptor and Ion Channel Modulation
Receptor and Ion Channel Modulation
Calcium Channel Blocking Activity
Substituted octahydropyrrolo[1,2-a]pyrazine compounds have been identified as blockers of calcium channels. google.com Research in this area has particularly highlighted their activity as T-type calcium channel blockers. google.com T-type calcium channels are involved in various physiological processes, and their modulation by these compounds suggests potential research applications. google.com These channels are activated at relatively negative membrane potentials and are primarily involved in "postsynaptic" excitability. google.com The expression of T-type calcium channels in the thalamus, as well as in the adrenal, pituitary, and pineal glands, indicates their potential role in processes such as arousal from sleep and hormone secretion. google.com
Modulation of N-type and T-type Calcium Channels
Voltage-gated calcium channels, including N-type (CaV2.2) and T-type (CaV3.x), are crucial in regulating neuronal excitability and neurotransmission, making them key targets for new analgesic drugs. mdpi.comwikipedia.org N-type channels are primarily located on nerve terminals and are critically involved in neurotransmitter release and pain pathways. wikipedia.org T-type channels are low-voltage activated channels that help modulate cellular excitability and pacemaking, and are also implicated in nociception. frontiersin.orgkuleuven.be
Currently, there is a lack of specific published research detailing the direct modulatory effects of Octahydropyrrolo[1,2-a]pyrazine derivatives on N-type and T-type calcium channels. While other novel heterocyclic compounds, such as certain pyrrolopyridothiazepine derivatives, have been synthesized with the goal of acting as calcium channel antagonists, specific activity on N-type or T-type channels for the octahydropyrrolo[1,2-a]pyrazine scaffold has not been characterized in the available literature. researchgate.net
Pre-clinical Efficacy in Pain Models
The involvement of N-type and T-type calcium channels in pain pathways suggests that their modulators would be effective in preclinical pain models. mdpi.com Animal models such as the formalin test, carrageenan-induced paw edema, and various models of neuropathic pain are standard for evaluating the analgesic and anti-inflammatory potential of new chemical entities. nih.govpensoft.net
Studies have demonstrated that other classes of pyrazine (B50134) and pyrazole derivatives possess analgesic and anti-inflammatory properties in such models. For instance, certain pyrazole derivatives have shown potent, dose-dependent anti-hyperalgesic effects in yeast-induced inflammation models and analgesic effects in the tail-flick test. nih.gov Similarly, novel pyrrolic compounds have demonstrated analgesic activity against chemical stimuli in the formalin test. pensoft.net However, specific studies evaluating derivatives of the Octahydropyrrolo[1,2-a]pyrazine core in established preclinical pain models are not extensively documented in current scientific literature.
Antimicrobial and Antifungal Activity Investigations
Derivatives of Octahydropyrrolo[1,2-a]pyrazine have been isolated from various microorganisms and investigated for their potential as antimicrobial and antifungal agents. These natural products form a basis for research into new therapeutic agents.
In Vitro Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)
The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, a derivative of the core octahydropyrrolo[1,2-a]pyrazine structure, has demonstrated notable antibacterial activity. This compound, isolated from the marine bacterium Bacillus tequilensis MSI45, showed a potent inhibitory effect against the Gram-positive bacterium multidrug-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The activity of this compound highlights its potential for development as an effective antibiotic against challenging bacterial infections. nih.gov
| Compound | Bacterial Strain | Gram Stain | MIC (mg/L) | MBC (mg/L) | Source Organism |
|---|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-Resistant Staphylococcus aureus | Positive | 15 ± 0.172 | 20 ± 0.072 | Bacillus tequilensis MSI45 |
Antifungal Efficacy against Specific Fungal Pathogens
Research has also identified antifungal properties among these derivatives. The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), isolated from Bacillus cereus strain KSAS17, was identified as the likely active agent responsible for antifungal activity against the soil-borne phytopathogenic fungus, Sclerotium bataticola. ekb.eg Another derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl), has shown activity against several human fungal pathogens. frontiersin.org
| Compound | Fungal Pathogen | Observed Effect | Source Organism |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Sclerotium bataticola | Inhibition of fungal growth | Bacillus cereus KSAS17 |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl) | Candida albicans, C. krusei, C. tropicalis | Anticandidal activity | Streptomyces sp. VITPK9 |
Mechanisms Underlying Antimicrobial Effects
The precise mechanisms of action for the antimicrobial and antifungal effects of octahydropyrrolo[1,2-a]pyrazine derivatives are not yet fully elucidated. However, preliminary in silico (computational) studies have been conducted to explore potential interactions. Modeling has shown that pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro has a high binding energy and inhibition rate against target proteins in Candida albicans and Staphylococcus epidermis, suggesting a potential mechanism based on specific molecular interactions. nih.gov These computational findings provide a foundation for further experimental studies to confirm the exact molecular targets and mechanistic pathways.
Quorum Sensing Inhibition Studies
A significant area of research for these compounds is in the disruption of bacterial communication, known as quorum sensing (QS). QS is a system that allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors. frontiersin.org Inhibiting QS is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may reduce the development of resistance. frontiersin.org
The derivative 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, isolated from the bacterium Exiguobacterium indicum, has been identified as a potent quorum sensing inhibitor. frontiersin.org This compound was shown to significantly inhibit biofilm formation by the opportunistic Gram-negative pathogen Pseudomonas aeruginosa. frontiersin.org It achieves this by reducing bacterial motility and down-regulating the production of key virulence factors. frontiersin.org
| Compound | Target Organism | Observed Effects |
|---|---|---|
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Pseudomonas aeruginosa | Inhibition of biofilm formation |
| Decreased swimming and swarming motility | ||
| Reduced production of pyocyanin and rhamnolipid | ||
| Reduced elastase and protease activity |
Antioxidant Properties and Radical Scavenging Activity
Derivatives of the octahydropyrrolo[1,2-a]pyrazine scaffold have been the subject of investigation for their potential antioxidant properties. These compounds, particularly those belonging to the diketopiperazine class, have demonstrated the ability to scavenge free radicals in various laboratory studies. The antioxidant capacity is a significant area of research, as oxidative stress is implicated in the pathogenesis of numerous diseases.
In Vitro Assays for Antioxidant Potential
The antioxidant potential of octahydropyrrolo[1,2-a]pyrazine derivatives has been primarily evaluated through a range of in vitro assays. These assays are designed to measure the compound's ability to neutralize chemically generated free radicals.
One commonly employed method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH radical is a stable free radical that shows a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically. A derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), exhibited significant DPPH radical scavenging activity, reaching 72.48% ± 0.32% at a concentration of 500 µg/mL. scispace.com Another study on Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- also confirmed its ability to scavenge DPPH radicals, highlighting its potential as a preventative agent against diseases associated with free radicals. nih.govresearchgate.netfrontiersin.org
The nitric oxide (NO) radical scavenging assay is another important test. Nitric oxide is a reactive nitrogen species that can contribute to oxidative damage. Research has shown that Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) possesses strong NO radical scavenging activity, with a measured scavenging effect of 73.03% ± 1.02% at a 500 µg/mL concentration. scispace.com
Additionally, the reducing power assay is utilized to assess the antioxidant capability of these compounds. scispace.comfrontiersin.org This assay measures the ability of a compound to donate electrons and reduce an oxidized intermediate. The extract of a novel Streptomyces strain, which was found to produce Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, demonstrated potent antioxidant activity in such assays. nih.govresearchgate.netfrontiersin.org
The following table summarizes the in vitro antioxidant activities of a representative octahydropyrrolo[1,2-a]pyrazine derivative.
| Derivative Name | Assay | Concentration | Activity |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | DPPH Radical Scavenging | 500 µg/mL | 72.48% ± 0.32% |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Nitric Oxide Radical Scavenging | 500 µg/mL | 73.03% ± 1.02% |
Identification in Natural Product Extracts
Several octahydropyrrolo[1,2-a]pyrazine derivatives have been identified in extracts from natural sources, particularly from microorganisms. These findings suggest that these compounds are secondary metabolites produced by certain species.
A notable example is the identification of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from a novel species of actinomycetes, Streptomyces mangrovisoli, which was isolated from mangrove soil. nih.govresearchgate.net The crude extract of this strain exhibited strong antioxidant properties, which were attributed to the presence of this diketopiperazine derivative. nih.govresearchgate.net
Another study reported the isolation of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) from Streptomyces sp. VITMK1, also isolated from mangrove soil sediments. scispace.com The identification of these compounds from microbial sources is significant as it opens avenues for their potential biotechnological production.
The table below lists the octahydropyrrolo[1,2-a]pyrazine derivatives identified in natural product extracts and their sources.
| Compound Name | Natural Source |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Streptomyces mangrovisoli |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Streptomyces sp. VITMK1 |
Structure Activity Relationship Sar Studies of Octahydropyrrolo 1,2 a Pyrazine Dihydrochloride Derivatives
SAR for N-Myristoyltransferase Inhibition
N-Myristoyltransferase (NMT) has been identified as a viable therapeutic target, and derivatives of the octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold have been investigated as inhibitors. A notable chemotype, cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP), has shown inhibitory activity against human NMT-1. psu.edu Screening of numerous compounds identified 32 derivatives containing this substructure that inhibited NMT-1 with IC50 values ranging from 6 μM to millimolar concentrations. psu.edu
A quantitative structure-activity relationship (QSAR) analysis was performed on this series of compounds, yielding a predictive equation with a correlation coefficient (r²) of 0.72. psu.edu This analysis highlighted the importance of specific substitutions on the COPP core for inhibitory potency. The most potent inhibitor identified in the series was a derivative containing a 9-ethyl-9H-carbazole moiety. psu.edu This compound demonstrated competitive inhibition with respect to the peptide-binding site of NMT-1 and noncompetitive inhibition regarding the myristoyl-CoA site. psu.edu Computational docking studies further supported these findings, showing that the inhibitor binds with high complementarity to the peptide-binding site of the enzyme. psu.edu
Table 1: SAR Highlights for N-Myristoyltransferase Inhibition
| Compound Feature | Observation | Source |
|---|---|---|
| Core Scaffold | Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) is a validated inhibitory chemotype for human NMT-1. | psu.edu |
| Potent Substituent | The 9-ethyl-9H-carbazole moiety confers the highest potency in the studied series. | psu.edu |
| Inhibition Mechanism | Potent derivatives act as competitive inhibitors at the peptide-binding site. | psu.edu |
SAR for Adenosine (B11128) A2a Receptor Antagonism
The octahydropyrrolo[1,2-a]pyrazine scaffold has also been utilized in the development of potent and highly selective antagonists for the adenosine A2a receptor, a key target in neurodegenerative conditions like Parkinson's disease. researchgate.net SAR studies have been conducted on derivatives of both octahydropyrrolo[1,2-a]pyrazine and the related octahydropyrido[1,2-a]pyrazine, exploring the impact of various capping groups on affinity and selectivity. researchgate.net
Through these systematic modifications, an exceptionally potent and selective A2a antagonist was identified. researchgate.net This lead compound, designated 26h in a referenced study, exhibited a Kᵢ value of 0.2 nM for the adenosine A2a receptor. researchgate.net Crucially, it demonstrated remarkable selectivity, with a 16,500-fold preference for the A2a receptor over the A1 subtype. researchgate.net Further optimization within this series led to compounds with significantly improved metabolic stability, a critical factor for drug development. researchgate.net
Table 2: Activity of a Lead Octahydropyrrolo[1,2-a]pyrazine Derivative for Adenosine A2a Receptor Antagonism
| Compound ID | Target Receptor | Kᵢ (nM) | Selectivity (vs. A1 Receptor) | Source |
|---|
SAR for Inhibitor of Apoptosis Proteins Antagonism
In the field of oncology, derivatives of octahydropyrrolo[1,2-a]pyrazine have been designed as antagonists of Inhibitor of Apoptosis (IAP) proteins. This was achieved by conceptualizing the bicyclic scaffold as a novel bioisostere for proline. This design was informed by the X-ray co-crystal structure of the N-terminal AVPI residues of the second mitochondria-derived activator of caspase (Smac) in complex with the X-chromosome-linked IAP (XIAP) protein.
Lead optimization of this scaffold focused on improving oral absorption and resulted in the development of a highly potent compound, T-3256336 (compound 45). This derivative demonstrated powerful inhibitory activity against cellular IAP1 (cIAP1) and XIAP, with IC50 values of 1.3 nM and 200 nM, respectively. Furthermore, it showed potent tumor growth inhibitory activity (GI50: 1.8 nM) in MDA-MB-231 breast cancer cells. X-ray crystallography confirmed that T-3256336 binds to both XIAP and cIAP1, revealing key interactions that explain its higher affinity for cIAP1.
Table 3: Inhibitory Activity of T-3256336
| Target | Assay Type | IC50 / GI50 (nM) |
|---|---|---|
| cIAP1 | Cellular Inhibition | 1.3 |
| XIAP | Cellular Inhibition | 200 |
SAR for VirB11 ATPase Inhibition
A comprehensive review of published scientific literature did not yield specific structure-activity relationship studies for octahydropyrrolo[1,2-a]pyrazine derivatives targeting the VirB11 ATPase. Research into inhibitors for this bacterial enzyme, a key component of the type IV secretion system in pathogens like Helicobacter pylori, has primarily focused on related but distinct heterocyclic scaffolds. Notably, extensive SAR studies have been conducted on imidazo[1,2-a]pyrazine (B1224502) derivatives, which have identified compounds with inhibitory activity in the low micromolar range. ucl.ac.ukucl.ac.uk However, this research does not extend to the octahydropyrrolo[1,2-a]pyrazine core structure.
SAR for Antimicrobial and Antifungal Activities
The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is present in natural products with significant antimicrobial and antifungal properties. researchgate.net SAR studies have been advanced by the isolation and evaluation of various derivatives, particularly the pyrrolo[1,2-a]pyrazine-1,4-diones.
One such derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, was isolated from the marine sponge-associated bacterium Bacillus tequilensis MSI45. nih.govrsc.org This compound showed potent bactericidal activity against multi-drug resistant Staphylococcus aureus (MDRSA), with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL and a Minimum Bactericidal Concentration (MBC) of 20 µg/mL. rsc.org
Further studies on related compounds have elucidated the influence of substitutions at the 3-position of the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) core. For instance, the 3-(2-methylpropyl) derivative, isolated from Bacillus cereus, was identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg The 3-(phenylmethyl) derivative, extracted from a Streptomyces species, also demonstrated antifungal properties with favorable bioactivity profiles, including mild hemolytic activity and moderate cytotoxicity on normal cell lines. asiapharmaceutics.info Additionally, synthetic pyrrolo[1,2-a]pyrazines have shown potent antifungal effects against several Candida species, including multi-drug resistant strains, with many derivatives exhibiting lower MICs than reference drugs. mdpi.com
Table 4: Antimicrobial and Antifungal Activities of Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
| Derivative | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Staphylococcus aureus (MDRSA) | 15 µg/mL | rsc.org |
| 3-(2-methylpropyl)-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Sclerotium bataticola | - | ekb.eg |
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a critical role in the biological activity of octahydropyrrolo[1,2-a]pyrazine derivatives, a principle clearly demonstrated in the context of N-Myristoyltransferase (NMT) inhibition. nih.gov The inhibitory efficacy of the compound D-NMAPPD on NMT1 is stereospecific. nih.gov
Studies involving the two enantiomers, (1S,2S)-D-NMAPPD and (1R,2R)-D-NMAPPD, revealed that only the (1R,2R) configuration was active. nih.gov The (1R,2R)-D-NMAPPD enantiomer successfully inhibited NMT1 activity and consequently reduced androgen receptor (AR) protein levels in prostate cancer cells. nih.gov In stark contrast, its (1S,2S) counterpart showed no such activity. nih.gov This stereospecificity was further investigated through computational docking analysis, which explored the binding of the two stereoisomers to the NMT1 crystal structure. nih.gov The derivative (1R,2R)-LCL204, synthesized based on the active (1R,2R) enantiomer, confirmed these findings by effectively inhibiting global protein myristoylation in prostate cancer cells. nih.gov This highlights that the specific three-dimensional arrangement of substituents on the chiral centers of the molecule is crucial for effective binding and inhibition of the NMT1 enzyme. nih.gov
Table 5: Stereospecific Activity of D-NMAPPD Enantiomers on NMT1
| Enantiomer | NMT1 Inhibition | Effect on Androgen Receptor Levels | Source |
|---|---|---|---|
| (1R,2R)-D-NMAPPD | Yes | Reduced | nih.gov |
Mechanistic Insights at the Molecular Level for Octahydropyrrolo 1,2 a Pyrazine Dihydrochloride
Ligand-Target Interaction Profiling
The interaction of Octahydropyrrolo[1,2-a]pyrazine (B1198759) and its derivatives with biological targets has been investigated primarily through computational methods such as molecular docking, which provides a model of the binding affinity and orientation of a ligand at the active site of a protein.
Molecular Docking and Binding Site Analysis
Molecular docking studies have been instrumental in identifying potential protein targets and elucidating the binding modes of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. For instance, a cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) derivative was identified as an inhibitor of human N-Myristoyltransferase-1 (NMT-1), an enzyme that plays a crucial role in cancer cell proliferation. psu.edu Computational docking studies with the crystal structure of the highly homologous yeast NMT confirmed that this derivative binds with excellent complementarity to the peptide-binding site of the enzyme. psu.edu The inhibitor demonstrated competitive inhibition with respect to the peptide-binding site and noncompetitive inhibition regarding the myristoyl-CoA site. psu.edu
In a different context, a pyrazine-pyridone derivative was evaluated for its antibacterial activity, and molecular docking studies revealed a high binding affinity for a bacterial target (PDB: 4DUH). nih.gov The analysis indicated that the compound's efficacy is likely due to its effective binding to a critical bacterial enzyme. nih.gov Another study focused on a derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, which was docked with a modeled SDR protein FOXG_00472 from Fusarium oxysporum. researchgate.net The docking results showed a significant binding affinity, suggesting a potential mechanism for its antifungal activity. researchgate.net
The following table summarizes the molecular docking findings for various Octahydropyrrolo[1,2-a]pyrazine derivatives.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Interactions |
| Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine derivative | Human N-Myristoyltransferase-1 (homology model) | Not Specified | Not Specified | Competitive inhibition at peptide-binding site |
| Pyrazine-pyridone derivative | Bacterial Target | 4DUH | -7.4519 | Hydrogen-donor and π-hydrogen bond |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Modeled SDR protein FOXG_00472 | Not Applicable | -6.593 | Not Specified |
Identification of Key Amino Acid Residues for Binding
The stability and specificity of the ligand-target interaction are determined by the formation of bonds with key amino acid residues within the binding pocket. For the pyrazine-pyridone derivative targeting the bacterial protein (PDB: 4DUH), the high binding affinity was attributed to two main interactions: one hydrogen-donor bond and one π-hydrogen bond. nih.gov
In silico studies of pyrazine (B50134) derivatives targeting PIM-1 kinase, a protein implicated in cancer, have identified several key amino acid residues crucial for ligand-receptor interactions. bibliomed.org These interactions predominantly involve the formation of hydrogen bonds with residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186 within the catalytic pocket of PIM-1 kinase. bibliomed.org While these findings are for pyrazine derivatives in general, they provide valuable insights into the potential binding modes of the pyrrolo[1,2-a]pyrazine scaffold.
The table below details the key amino acid residues involved in the binding of pyrazine derivatives to their targets.
| Derivative Class | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
| Pyrazine-pyridone derivative | Bacterial Target (PDB: 4DUH) | Not specified in detail | Hydrogen-donor and π-hydrogen bond |
| 3-(pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | Hydrogen bonds |
Pathways and Biological Systems Modulated by Octahydropyrrolo[1,2-a]pyrazine Derivatives
The diverse biological activities of pyrrolo[1,2-a]pyrazine derivatives suggest their involvement in a variety of biological pathways and systems. These compounds have demonstrated a broad spectrum of effects, including antimicrobial, antiviral, and kinase inhibitory activities. researchgate.net
Derivatives of pyrrolo[1,2-a]pyrazine have shown significant antibacterial and antifungal properties. researchgate.net For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) has been shown to inhibit bacterial biofilm formation and reduce the viability of preformed biofilms. researchgate.net This suggests an interference with microbial communication and survival mechanisms. The antifungal activity of some derivatives is proposed to occur through the inhibition of cell wall and cell membrane formation. researchgate.net
Furthermore, the 5H-pyrrolo[2,3-b]pyrazine derivatives, a related class of compounds, are noted for their activity as kinase inhibitors. researchgate.net Kinases are pivotal in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. The inhibition of kinases, such as PIM-1 kinase, is a key mechanism in anticancer therapy. bibliomed.org The ability of pyrazine-containing compounds to inhibit tyrosine kinases is also under investigation for the treatment of conditions like acute myeloid leukemia. mdpi.com
The biological systems affected by these derivatives are consequently varied. The antimicrobial effects have implications for infectious disease control, targeting bacteria such as Staphylococcus aureus and fungi. rsc.orgekb.eg The kinase inhibitory activities position these compounds as potential therapeutics in oncology, with the ability to modulate signaling pathways that are often dysregulated in cancer. bibliomed.orgmdpi.com
The following table summarizes the biological pathways and systems modulated by Octahydropyrrolo[1,2-a]pyrazine derivatives.
| Derivative Class | Modulated Pathway/System | Biological Effect |
| Pyrrolo[1,2-a]pyrazine derivatives | Bacterial biofilm formation | Antibacterial |
| Pyrrolo[1,2-a]pyrazine derivatives | Fungal cell wall/membrane synthesis | Antifungal |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Kinase signaling pathways (e.g., PIM-1) | Kinase inhibition, potential anticancer |
| Tyrosine kinase inhibitors with pyrazine scaffold | Tyrosine kinase signaling | Potential treatment for acute myeloid leukemia |
Future Research Directions and Pre Clinical Therapeutic Potential
Design and Synthesis of Next-Generation Octahydropyrrolo[1,2-a]pyrazine (B1198759) Analogues
The synthesis of novel octahydropyrrolo[1,2-a]pyrazine analogues is a key area of ongoing research, aimed at improving potency, selectivity, and drug-like properties. nih.govnih.gov Strategies often involve structure-based design and diversity-oriented synthesis to create libraries of compounds for biological screening. nih.gov
One notable approach involves using the bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold as a proline mimetic. nih.gov This design was based on the X-ray co-crystal structure of the second mitochondria-derived activator of caspase (Smac) protein with the X-chromosome-linked inhibitor of apoptosis (XIAP) protein. nih.gov Lead optimization of this scaffold led to the development of potent antagonists of Inhibitor of Apoptosis (IAP) proteins. For instance, compound 45 (T-3256336) demonstrated high inhibitory activity against cellular IAP1 (cIAP1) and XIAP. nih.gov
Another area of development is the synthesis of stereochemically pure derivatives as potential anticonvulsants. nih.gov Researchers have designed and synthesized novel derivatives of the broad-spectrum anticonvulsant ADD408003 using multi-component reactions, such as the Ugi reaction. nih.gov This strategy allows for the efficient generation of structurally diverse molecules. The resulting compounds have shown significant efficacy in animal models of epilepsy, particularly the 6 Hz model which represents pharmacoresistant partial seizures. nih.gov
Furthermore, efforts are being made to expand the chemical territory of pyrrolo[1,2-a]pyrazine-based compounds through the construction of new chemical libraries with distinct substitution patterns. nih.govdocumentsdelivered.com Techniques such as regiodivergent electrophilic acylation followed by aldol (B89426) condensation enable the creation of a wide array of derivatives. documentsdelivered.com This diversity-oriented synthesis approach is crucial for exploring structure-activity relationships and identifying new bioactive molecules. nih.gov
| Analogue/Derivative Series | Synthetic Strategy | Therapeutic Goal | Key Findings | Reference |
|---|---|---|---|---|
| IAP Antagonists (e.g., T-3256336) | Structure-based design; scaffold as a proline bioisostere | Anticancer | Potent dual inhibition of cIAP1 (IC50: 1.3 nM) and XIAP (IC50: 200 nM). nih.gov | nih.gov |
| ADD408003 Derivatives | Multi-component Ugi reaction | Anticonvulsant | Compounds (4R,8aR)-3a and (4S,8aS)-6 showed ED50 values of 47.90 and 126.19 mg/kg, respectively, in the 6 Hz seizure model. nih.gov | nih.gov |
| Pyrrolo[1,2-a]pyrazine (B1600676) Library | Diversity-oriented synthesis (electrophilic acylation, aldol condensation) | Anticancer (Cell Viability) | Compound 6x (with a 2,4-dimethoxyphenyl group) potently inhibited the survival of U937 lymphoma cells. nih.gov | nih.gov |
Exploration of Novel Biological Targets for Therapeutic Intervention
The structural versatility of the octahydropyrrolo[1,2-a]pyrazine core has enabled its application in targeting a range of proteins implicated in various diseases. nih.govpsu.edunih.gov
Inhibitor of Apoptosis (IAP) Proteins: As mentioned, analogues have been successfully designed to target IAP proteins. nih.gov Compound 45 (T-3256336) , an octahydropyrrolo[1,2-a]pyrazine derivative, potently inhibits cIAP1 and XIAP, leading to tumor growth inhibition in breast cancer cells. nih.gov X-ray crystallography revealed key interactions that explain the compound's higher affinity for cIAP1 over XIAP. nih.gov
N-Myristoyltransferase (NMT): The cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) chemotype has been identified as an inhibitor of human N-Myristoyltransferase-1 (NMT-1), an emerging therapeutic target in cancer and infectious diseases. psu.edu A high-throughput screen identified 32 compounds with this substructure that inhibited NMT-1 with IC50 values starting from 6 μM. psu.edu The most potent inhibitor from this series demonstrated competitive inhibition for the peptide-binding site of the enzyme and was shown to inhibit NMT activity in intact cells. psu.edu
Opioid Receptors: Researchers have explored replacing the octahydroquinolizine scaffold of known mu-opioid receptor antagonists with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold, a closely related structure. nih.gov This led to the identification of compound 36 , which displayed a high affinity for the mu-opioid receptor (Ki = 0.47 nM) and acted as a potent antagonist (IC50 = 1.8 nM) with improved selectivity over delta- and kappa-opioid receptors. nih.gov
FTase-p38 Signaling Axis: Biological screening of a pyrrolo[1,2-a]pyrazine chemical library revealed that certain derivatives could inhibit the viability of human lymphoma U937 cells. nih.gov The anticancer action of the most potent compound, 6x , was suggested to be associated with the FTase-p38 signaling pathway. nih.gov
| Biological Target | Compound Series/Scaffold | Therapeutic Area | Reported Activity | Reference |
|---|---|---|---|---|
| cIAP1, XIAP | Octahydropyrrolo[1,2-a]pyrazine | Oncology | cIAP1 IC50: 1.3 nM; XIAP IC50: 200 nM (Compound 45). nih.gov | nih.gov |
| N-Myristoyltransferase-1 (NMT-1) | Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) | Oncology, Infectious Disease | IC50 values ranging from 6 μM to millimolar concentrations. psu.edu | psu.edu |
| Mu-opioid Receptor | Octahydro-1H-pyrido[1,2-a]pyrazine | Neuroscience | Ki: 0.47 nM; IC50: 1.8 nM (Compound 36). nih.gov | nih.gov |
| FTase-p38 Signaling Axis | Pyrrolo[1,2-a]pyrazine | Oncology | Inhibition of U937 cell survival. nih.gov | nih.gov |
Application of Octahydropyrrolo[1,2-a]pyrazine Scaffolds in Chemical Biology Tools
Beyond direct therapeutic applications, the octahydropyrrolo[1,2-a]pyrazine scaffold is a valuable platform for developing chemical biology tools to probe biological systems.
The synthesis of diverse chemical libraries based on this scaffold is a primary application. nih.govdocumentsdelivered.com These libraries provide collections of unique small molecules that can be used in high-throughput screening campaigns to identify novel modulators of biological pathways or to validate new drug targets. The ability to systematically vary substituents around the rigid core allows for a detailed exploration of structure-activity relationships. nih.gov
Furthermore, the core structure can be modified to create specialized chemical probes. For instance, hybrid structures incorporating the pyrrolo[1,2-a]pyrazine system have been synthesized and shown to possess unique optical properties. nih.gov Researchers have developed a modular approach to create benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids that exhibit deep blue fluorescence, particularly in aggregated or solid states. nih.gov Some of these compounds showed good cell permeability and low phototoxicity, indicating their potential for use in bioimaging applications, such as fluorescent microscopy, to visualize cellular structures and processes. nih.gov This highlights the potential for developing next-generation fluorophores based on this versatile scaffold.
Q & A
Q. What are the key considerations in optimizing synthetic routes for octahydropyrrolo[1,2-a]pyrazine dihydrochloride?
Synthetic optimization requires attention to catalyst selection, reaction conditions, and purification. For example, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts yields enantiomerically enriched intermediates (up to 95% ee) when cesium carbonate is added to suppress racemization . Combinatorial approaches, such as Pd-catalyzed cross-coupling, enable efficient derivatization of the core scaffold . Multi-step syntheses (e.g., for T-type calcium channel blockers) highlight the importance of high-yield reactions (e.g., 77% overall yield) and minimal purification steps .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm structural integrity, with saturation patterns distinguishing octahydro from partially saturated analogs .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and purity, as demonstrated in fluorophore studies .
- Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) analyzes volatile derivatives, as standardized in NIST protocols .
- Pharmacopeial Standards: USP guidelines recommend ≥98.5% purity for related dihydrochloride salts, validated via HPLC with UV detection .
Q. What are the best practices for ensuring the stability of this compound in solution?
Store solutions in inert, anhydrous solvents (e.g., DMSO or ethanol) at −20°C to prevent hydrolysis. Pharmacopeial guidelines for similar compounds advise airtight containers and room-temperature storage for solid forms . Monitor degradation via periodic HPLC analysis, focusing on impurity peaks (e.g., N-oxide derivatives) .
Advanced Research Questions
Q. How can enantioselective synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives be achieved?
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts is a robust method, producing chiral tetrahydropyrrolo intermediates with 95% ee. The addition of Cs₂CO₃ enhances conversion efficiency and prevents racemization . For octahydro derivatives, stereochemical control is achieved via chiral auxiliaries or resolution techniques during ring saturation .
Q. What strategies are effective in analyzing impurities in this compound samples?
- For Process-Related Impurities: Use HPLC-MS to detect intermediates (e.g., unreacted benzoyl chlorides) and column chromatography for isolation .
- For Degradation Products: Accelerated stability studies (40°C/75% RH) identify hydrolytic byproducts, such as N-oxides, which are quantified using EP/BP reference standards .
- Structural Confirmation: Compare impurity spectra (NMR, HRMS) with synthesized reference materials, as done for Upadacitinib-related impurities .
Q. How does the degree of saturation in the pyrrolo[1,2-a]pyrazine core influence biological activity?
Saturation alters conformational flexibility and binding affinity. For example:
- Octahydro Derivatives: Enhanced stability and membrane permeability in fluorophores, enabling long Stokes shifts (56–99 nm) and high quantum yields (Φ = 0.74) .
- Partially Saturated Analogs: Reduced cytotoxicity in cellular assays due to decreased electrophilicity . Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methyl groups at C6) to optimize target engagement .
Q. How can computational modeling guide the design of octahydropyrrolo[1,2-a]pyrazine-based fluorophores?
Density functional theory (DFT) predicts electronic effects of substituents on photophysical properties. For example:
- Electron-Withdrawing Groups (e.g., trifluoroethyl): Increase fluorescence brightness (ε × Φ = 66,400 M⁻¹cm⁻¹) by reducing non-radiative decay .
- Steric Hindrance: Molecular dynamics simulations optimize substituent placement to minimize aggregation in aqueous media .
Q. What methods resolve contradictions in biological activity data across studies?
- Meta-Analysis: Compare datasets using standardized assays (e.g., IC₅₀ values from patch-clamp electrophysiology for calcium channel blockers) .
- Structural Re-evaluation: Verify compound stereochemistry via X-ray crystallography, as discrepancies in enantiomer ratios (e.g., 90% vs. 95% ee) significantly alter potency .
- Contextual Factors: Account for cellular permeability differences (e.g., fluorophore performance in live-cell vs. fixed-cell imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
